

# Estocin CAS number and chemical properties

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## Compound of Interest

Compound Name: *Estocin*

Cat. No.: *B1215721*

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An In-depth Technical Guide to **Estocin** (Ethosuximide)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Estocin**, known scientifically as Ethosuximide, is a prominent anticonvulsant medication belonging to the succinimide class.<sup>[1]</sup> It is a first-line treatment for absence seizures, particularly in children, due to its specific mechanism of action and generally favorable side-effect profile.<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Ethosuximide, designed for professionals in research and drug development.

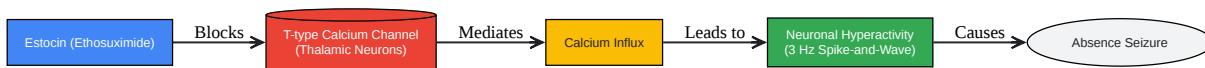
## Chemical and Physicochemical Properties

Ethosuximide is a white to off-white crystalline powder or waxy solid.<sup>[5][6]</sup> Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	77-67-8	[7][8]
IUPAC Name	3-ethyl-3-methylpyrrolidine-2,5-dione	[6]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>2</sub>	[1][7]
Molecular Weight	141.17 g/mol	[1][7]
Melting Point	64-65 °C	[9]
Water Solubility	101.0 mg/mL	[5]
LogP	0.38	[5]
pKa (strongest acidic)	10.73	[5]

## Mechanism of Action: Signaling Pathway

The primary mechanism of action of Ethosuximide involves the blockade of low-threshold, T-type voltage-gated calcium channels in thalamic neurons.[1][9][10] These channels are crucial in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[3] By inhibiting these channels, Ethosuximide reduces the abnormal rhythmic firing of neurons, thereby preventing seizures.[1][10]



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Caption: Mechanism of Action of **Estocin** (Ethosuximide).

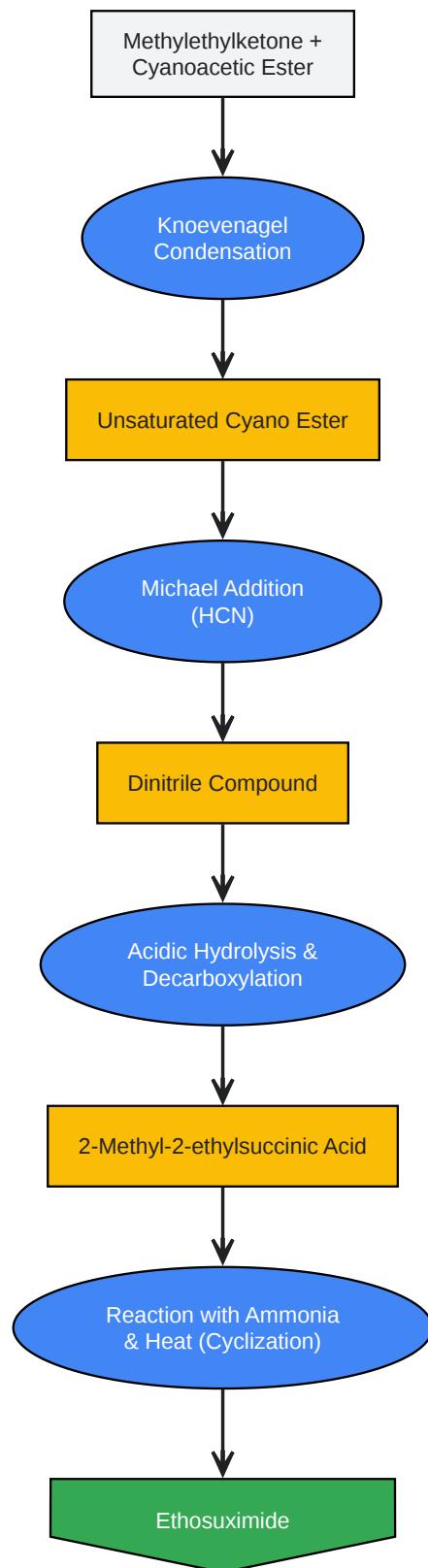
## Experimental Protocols

### Chemical Synthesis of Ethosuximide

A common synthetic route for Ethosuximide starts from methylethylketone and cyanoacetic ester.[7][11]

Methodology:

- Knoevenagel Condensation: Methylethylketone is condensed with cyanoacetic ester.[7][11]
- Michael Addition: Hydrogen cyanide is added to the product from the previous step.[7][11]
- Hydrolysis and Decarboxylation: The resulting dinitrile undergoes acidic hydrolysis and decarboxylation to form 2-methyl-2-ethylsuccinic acid.[7][11]
- Cyclization: The succinic acid derivative is reacted with ammonia to form the diammonium salt, which upon heating, undergoes heterocyclization to yield Ethosuximide.[7][11]



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Caption: Chemical Synthesis Workflow for Ethosuximide.

# Quantification of Ethosuximide in Human Plasma via UPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Ethosuximide in human plasma.[12]

## Methodology:

- Sample Preparation:
  - A 0.25 mL aliquot of human plasma is used.
  - A simple solid-phase extraction is performed to isolate the analyte.[12]
- Chromatographic Separation:
  - Column: Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9  $\mu$ m).[12]
  - Mobile Phase: Isocratic elution at a flow rate of 0.250 mL/min.[12]
  - Internal Standard: Pravastatin is used as the internal standard.[12]
- Mass Spectrometric Detection:
  - Instrument: Triple-quadrupole tandem mass spectrometer.[12]
  - Ionization: Electrospray ionization (ESI).[12]
  - Mode: Multiple Reaction Monitoring (MRM).[12]

## Method Validation Parameters:

- Linearity: 0.25-60.0  $\mu$ g/mL.[12]
- Lower Limit of Quantification (LLOQ): 0.25  $\mu$ g/mL.[12]
- Precision and Accuracy: Within 10.0% for within- and between-day analysis.[12]
- Recovery: 95.1% for Ethosuximide.[12]

- Analysis Time: 1.8 minutes per sample.[[12](#)]

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